(5Z)-3-(2-chlorobenzyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazolidine-2,4-dione derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinylphenyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps:
Formation of the Imidazolidine-2,4-Dione Core: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the imidazolidine-2,4-dione intermediate.
Attachment of the Piperidinylphenyl Group: This step involves the reaction of the intermediate with a piperidinylphenyl halide under basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is utilized in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Proteins: The compound may interact with structural or regulatory proteins, altering their functions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-[(2-BROMOPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
- (5Z)-3-[(2-FLUOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
- (5Z)-3-[(2-METHYLPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Uniqueness
The uniqueness of (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-7-3-2-6-17(19)15-26-21(27)20(24-22(26)28)14-16-8-10-18(11-9-16)25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,24,28)/b20-14- |
InChI Key |
QQGGVFYNPGQFKE-ZHZULCJRSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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